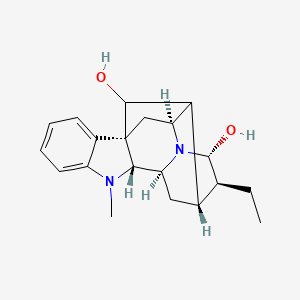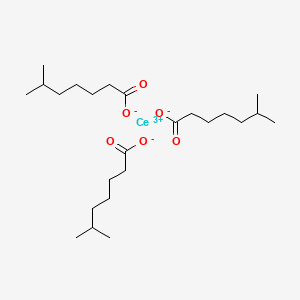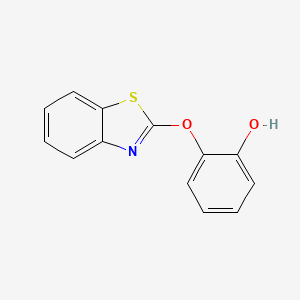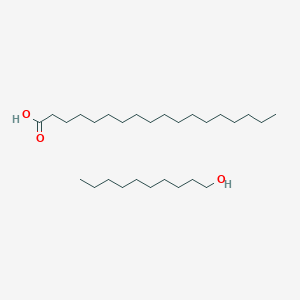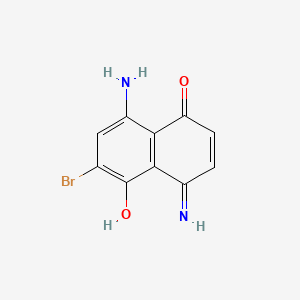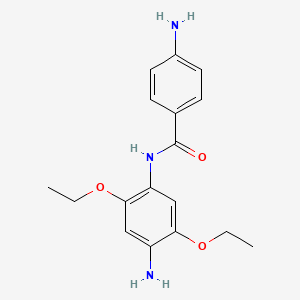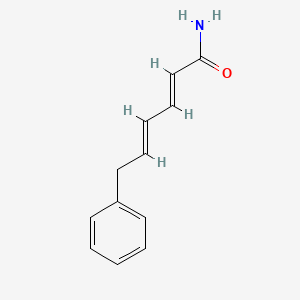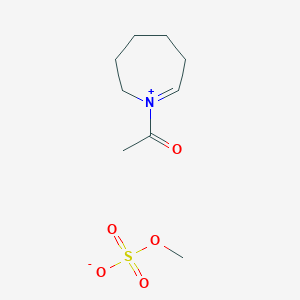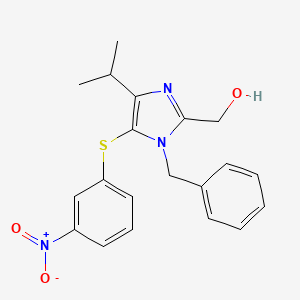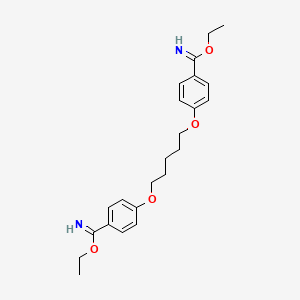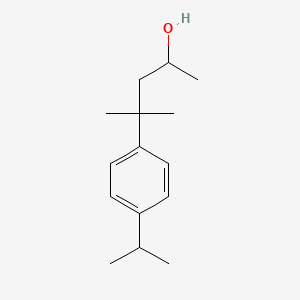
4-(p-Cumenyl)-4-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Cumenyl)-4-methylpentan-2-ol is an organic compound characterized by its unique structure, which includes a cumenyl group attached to a pentan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Cumenyl)-4-methylpentan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with p-cumene and 4-methylpentan-2-one.
Reaction: The p-cumene undergoes a Friedel-Crafts alkylation reaction with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is then purified using standard techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(p-Cumenyl)-4-methylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: The major product is 4-(p-Cumenyl)-4-methylpentan-2-one.
Reduction: The major product is this compound.
Substitution: The major products depend on the substituent introduced, such as 4-(p-Cumenyl)-4-methylpentan-2-chloride.
Scientific Research Applications
4-(p-Cumenyl)-4-methylpentan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(p-Cumenyl)-4-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cumenyl group can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
4-(p-Cumenyl)-4-methylpentan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-(p-Cumenyl)-4-methylpentan-2-chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.
Uniqueness
4-(p-Cumenyl)-4-methylpentan-2-ol is unique due to its specific combination of a cumenyl group and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
93963-35-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-methyl-4-(4-propan-2-ylphenyl)pentan-2-ol |
InChI |
InChI=1S/C15H24O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h6-9,11-12,16H,10H2,1-5H3 |
InChI Key |
FBICAHFVMKPFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


